2-Azabicyclo[2.2.1]heptane-2-carboxylic acid, 3-oxo-, 1,1-dimethylethylester, (1S,4R)-
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Overview
Description
2-Azabicyclo[223-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylic acid tert-butyl ester , is a bicyclic compound containing nitrogen and oxygen atoms. This compound is part of the larger class of bicyclic amines and has significant applications in organic synthesis and medicinal chemistry.
Synthetic Routes and Reaction Conditions:
Palladium-Catalyzed 1,2-Aminoacyloxylation of Cyclopentenes: This method involves the use of palladium catalysts to synthesize oxygenated 2-azabicyclo[2.2.1]heptanes. The reaction proceeds efficiently with a broad array of substrates, allowing for the construction of various bridged aza-bicyclic structures.
Hydrolysis and Esterification: The compound can be synthesized through the hydrolysis of the corresponding ester followed by esterification using tert-butyl alcohol.
Industrial Production Methods: The industrial production of this compound typically involves large-scale palladium-catalyzed reactions, which are optimized for efficiency and yield. The use of continuous flow reactors and automated synthesis platforms can further enhance production rates and reduce costs.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to convert the compound into its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can be performed to introduce different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.
Substitution: Nucleophiles like sodium azide (NaN3) and various alkyl halides are employed in substitution reactions.
Major Products Formed:
Oxidation Products: Various carboxylic acids and ketones.
Reduction Products: Primary, secondary, and tertiary amines.
Substitution Products: Alkylated derivatives and azides.
Scientific Research Applications
Chemistry: This compound is widely used in organic synthesis as a building block for the construction of complex molecules. Its bicyclic structure makes it a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.
Biology: The compound has been studied for its potential biological activity, including its role in enzyme inhibition and modulation of biological pathways.
Medicine: It is used in the development of new drugs, particularly in the fields of neurology and cardiology. Its derivatives have shown promise in treating various diseases.
Industry: The compound is utilized in the production of polymers and other industrial chemicals. Its unique structure allows for the creation of materials with specific properties.
Mechanism of Action
The mechanism by which this compound exerts its effects depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor, binding to the active site of the enzyme and preventing its activity. The molecular targets and pathways involved can vary, but often include key enzymes in metabolic pathways.
Comparison with Similar Compounds
2-Azabicyclo[2.2.1]heptane-3-carboxylic acid hydrochloride: This compound is structurally similar but contains a different functional group.
3-Oxo-2-azabicyclo[2.2.1]heptan-2-carboxylic acid tert-butyl ester: Another ester derivative with a similar bicyclic structure.
Uniqueness: The presence of the 3-oxo group and the specific stereochemistry (1S,4R) make this compound unique compared to its analogs. These features influence its reactivity and biological activity, making it a valuable compound in various applications.
Properties
IUPAC Name |
tert-butyl (1S,4R)-3-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO3/c1-11(2,3)15-10(14)12-8-5-4-7(6-8)9(12)13/h7-8H,4-6H2,1-3H3/t7-,8+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGKYCLQDFDRUQJ-SFYZADRCSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2CCC(C2)C1=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1[C@H]2CC[C@H](C2)C1=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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